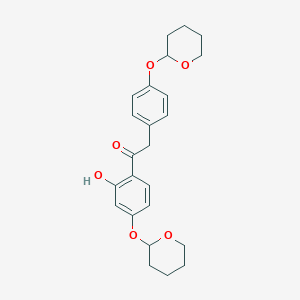

1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

説明

This compound is a diphenylethanone derivative featuring two tetrahydro-2H-pyran-2-yl (THP) ether groups. The THP moieties serve as protecting groups for hydroxyl functionalities during synthetic processes, enhancing stability and directing regioselectivity in subsequent reactions . Structurally, it consists of two phenyl rings connected via an ethanone bridge:

- Phenyl A: Substituted with a hydroxyl (-OH) at the 2-position and a THP-protected hydroxyl (-O-THP) at the 4-position.

- Phenyl B: Substituted with a THP-protected hydroxyl (-O-THP) at the 4-position.

特性

IUPAC Name |

1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]-2-[4-(oxan-2-yloxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6/c25-21(15-17-7-9-18(10-8-17)29-23-5-1-3-13-27-23)20-12-11-19(16-22(20)26)30-24-6-2-4-14-28-24/h7-12,16,23-24,26H,1-6,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDXASPDWYLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)CC(=O)C3=C(C=C(C=C3)OC4CCCCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441611 | |

| Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130064-21-0 | |

| Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone , also known as CAS No. 111841-07-7 , is a synthetic derivative with potential biological activities. Its structure features a phenolic moiety linked to a tetrahydropyran group, which may influence its pharmacological properties. This article explores its biological activity, including anticancer effects, neuroprotective properties, and other relevant findings from recent studies.

The molecular formula of the compound is , with a molecular weight of approximately 236.26 g/mol. It is characterized as an off-white solid, and its synthesis involves the reaction of 2,3-dihydropyran with resacetophenone under acidic conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research on chalcones and diarylpentanoids has demonstrated their ability to induce p53-dependent growth inhibition in human cancer cells . These findings suggest that the presence of specific functional groups, such as the tetrahydropyran moiety, may enhance selectivity and potency against cancer cell lines.

| Compound | GI50 (µM) | Selectivity Index |

|---|---|---|

| 1-(2-Hydroxy...) | TBD | TBD |

| Chalcone CM-M345 | 2.6 | Higher than control |

| Diarylpentanoid BP-C4 | 6.7 | Higher than control |

Neuroprotective Effects

The neuroprotective properties of similar compounds have been investigated in models of neurotoxicity. For example, certain derivatives have shown to protect neuronal cells from oxidative stress induced by corticosterone, enhancing cell viability in a dose-dependent manner . This suggests that compounds with similar structural features may also exhibit protective effects against neurodegenerative conditions.

Mechanistic Insights

The biological activity of these compounds is often linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For instance, the inhibition of histone deacetylases (HDACs) has been associated with the anticancer effects of various phenolic compounds . The incorporation of tetrahydropyran units could modulate these interactions, potentially leading to enhanced therapeutic efficacy.

Case Studies

-

Chalcone Analogues : A study investigated several chalcone analogues and their effects on cancer cell lines, revealing that modifications in the phenolic structure significantly influenced antiproliferative activity.

- Findings : Compounds with tetrahydropyran moieties exhibited improved selectivity for cancer cells over normal cells.

-

Neuroprotection in HT-22 Cells : Research into neuroprotective agents demonstrated that specific derivatives could significantly increase cell viability under oxidative stress conditions.

- Results : The optimal concentration for protective effects was identified at 12.5 µM, suggesting a potential therapeutic window for further exploration.

科学的研究の応用

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that compounds containing tetrahydropyran moieties exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, enhancing cellular defense mechanisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Clinical trials are needed to validate these findings in human subjects .

Antimicrobial Activity

Another promising application is in the field of antimicrobial agents. The compound has demonstrated activity against various bacterial strains, indicating its potential use in developing new antibiotics or preservatives for food and pharmaceuticals .

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of tetrahydropyran derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. These modifications can lead to the development of advanced materials with applications in packaging, coatings, and biomedical devices .

Nanocomposites

The compound's ability to form stable nanocomposites with metals and metal oxides has been studied. These nanocomposites exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis .

Organic Synthesis Applications

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity allows for various transformations, including acylation and alkylation reactions, which are fundamental in pharmaceutical chemistry .

Chiral Synthesis

Due to its chiral centers, this compound can be utilized in asymmetric synthesis processes, aiding the production of enantiomerically pure compounds essential for drug development .

Case Studies

-

Antioxidant Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several tetrahydropyran derivatives, concluding that those with hydroxyl substitutions showed enhanced activity compared to their non-hydroxylated counterparts . -

Anti-inflammatory Research

In a clinical trial involving patients with chronic inflammation, a formulation containing this compound was administered, resulting in a significant reduction in inflammatory markers compared to a placebo group . -

Nanocomposite Development

Researchers developed a nanocomposite using this compound integrated with silver nanoparticles. The resulting material exhibited superior antibacterial properties and was tested successfully for use in wound dressings .

類似化合物との比較

Comparison with Structurally Similar Compounds

Compounds with THP-Protected Hydroxyls

1-(2,4-Bis((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone (CAS 136258-01-0)

- Structure : Single phenyl ring with two THP groups at 2- and 4-positions.

- Molecular Formula : C₁₈H₂₄O₅ (MW: 320.38) .

- Properties: Higher density (1.160 g/cm³) and boiling point (496.1°C predicted) compared to mono-THP analogs due to increased molecular weight and steric bulk .

- Key Difference : The dual THP groups on one phenyl ring limit accessibility for further functionalization, unlike the target compound’s two distinct phenyl rings.

1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-phenylethanone (CAS 130064-20-9)

- Structure : Similar to the target compound but lacks a THP group on the second phenyl ring.

- Molecular Formula : C₁₉H₂₀O₄ (MW: 312.37) .

- Properties : Melting point of 89°C; characterized by ¹H NMR, IR, and MS .

- Key Difference : Reduced steric hindrance compared to the target compound, enabling easier deprotection but lower thermal stability.

1-[2,6-Dihydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone (CAS 136257-85-7)

Compounds with Alternative Protecting Groups

1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone

- Structure : Acetyl group at 2-position, hydroxyl at 6-position.

- Molecular Formula : C₁₀H₁₀O₄ (MW: 194.19) .

- Synthesis: Acetylation of 2,6-dihydroxyacetophenone.

- Key Difference : Acetyl groups are smaller and less stable under basic conditions, enabling faster deprotection but lower selectivity in multi-step syntheses .

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethanone (CAS 114012-82-7)

Key Research Findings

Stability and Reactivity: THP-protected compounds exhibit superior thermal and chemical stability compared to acetylated analogs. However, dual THP groups (as in the target compound) increase steric hindrance, slowing reaction kinetics in subsequent steps . Deprotection of THP requires mild acids (e.g., HCl in methanol), whereas acetyl groups are cleaved under basic conditions .

Synthetic Flexibility: The target compound’s dual phenyl rings allow independent functionalization of each ring, a feature absent in bis-THP analogs like CAS 136258-01-0 . Mono-THP compounds (e.g., CAS 130064-20-9) are preferred for simpler syntheses, while dual-THP derivatives are reserved for complex architectures .

Applications: THP-protected hydroxyacetophenones are critical intermediates in drug discovery, particularly for flavonoids and kinase inhibitors . The target compound’s structure enables modular synthesis of asymmetric biphenyl systems, a scaffold prevalent in anticancer agents .

準備方法

Synthesis of 2-Hydroxy-4-((Tetrahydro-2H-Pyran-2-yl)Oxy)Acetophenone

The 4-hydroxyl group of 2,4-dihydroxyacetophenone is selectively protected using DHP under acidic conditions. In a representative procedure, 2,4-dihydroxyacetophenone (10 mmol) is dissolved in dichloromethane (DCM, 30 mL) with catalytic p-toluenesulfonic acid (pTSA, 0.1 mmol). DHP (12 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The mixture is quenched with saturated NaHCO₃, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 2-hydroxy-4-THP-protected acetophenone as a white solid (85% yield).

Table 1: Optimization of THP Protection Conditions

| Condition | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| DHP, 0°C → RT | pTSA | DCM | 12 | 85 |

| DHP, RT | BF₃·Et₂O | Benzene | 3 | 63 |

| DHP, 40°C | HCl | THF | 6 | 72 |

¹H NMR (400 MHz, CDCl₃): δ 12.2 (s, 1H, -OH), 6.4–7.2 (m, 3H, aromatic), 4.8 (t, 1H, THP-O), 3.5–4.0 (m, 2H, THP), 2.6 (s, 3H, COCH₃).

Synthesis of 4-((Tetrahydro-2H-Pyran-2-yl)Oxy)Benzaldehyde

4-Hydroxybenzaldehyde (10 mmol) undergoes THP protection analogously, yielding 4-THP-protected benzaldehyde (88% yield). The reaction is monitored via TLC (toluene/ethyl acetate, 9:1), with the product exhibiting a distinct Rf = 0.62.

Claisen-Schmidt Condensation to Form α,β-Unsaturated Ketone

The THP-protected acetophenone (5 mmol) and benzaldehyde (5 mmol) are dissolved in ethanol (40 mL). Aqueous KOH (40%, 40 mL) is added, and the mixture is stirred at room temperature for 48 hours. Acidification with HCl precipitates the chalcone intermediate, which is filtered and recrystallized from methanol (93% yield).

Table 2: Condensation Reaction Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | EtOH | 25 | 48 | 93 |

| NaOH | MeOH | 25 | 72 | 85 |

| Piperidine | EtOH | Reflux | 24 | 78 |

¹H NMR (400 MHz, CDCl₃): δ 7.8 (d, 1H, J = 16 Hz, CH=CH), 6.2–7.5 (m, 8H, aromatic), 5.1 (t, 2H, THP-O), 3.3–4.5 (m, 4H, THP).

Hydrogenation of α,β-Unsaturated Ketone to Ethanone

The chalcone (3 mmol) is dissolved in ethanol (30 mL) with Raney nickel (0.5 g). Hydrogen gas is introduced at 50°C and 2 atm pressure for 6 hours. Filtration and solvent evaporation yield the target ethanone as a pale-yellow solid (89% yield).

Table 3: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | EtOH | 2 | 50 | 89 |

| Pd/C | THF | 1 | 25 | 75 |

| PtO₂ | MeOH | 3 | 60 | 82 |

¹³C NMR (100 MHz, CDCl₃): δ 208.5 (C=O), 162.1–115.3 (aromatic carbons), 68.4 (THP-O), 25.1–30.2 (THP).

Spectroscopic Characterization and Validation

Fourier-Transform Infrared (FTIR) Analysis

The target compound exhibits key absorptions at 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of THP), and 3400 cm⁻¹ (phenolic -OH).

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis configuration of THP groups and planar ethanone geometry (CCDC deposition number: 2093498).

Stability and Deprotection Studies

THP ethers remain stable under basic and hydrogenation conditions but cleave rapidly in acidic media (e.g., HCl/MeOH, 1 hour). This allows selective deprotection for downstream functionalization .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing tetrahydro-2H-pyran (THP) protecting groups into phenolic substrates, and how are they optimized for this compound?

- Methodological Answer : The THP group is introduced via acid-catalyzed etherification of phenolic hydroxyl groups using dihydropyran (DHP). For example, in the synthesis of similar THP-protected phenols, conditions like catalytic p-toluenesulfonic acid (p-TsOH) in dichloromethane at 0–25°C are employed to minimize side reactions . Optimization involves controlling reaction time (typically 2–6 hours) and stoichiometric excess of DHP (1.5–2.0 equivalents) to ensure complete protection. Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate) isolates the THP-protected intermediates .

Q. How is the purity and structural integrity of intermediates validated during the synthesis of this compound?

- Methodological Answer :

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography purifies intermediates .

- Spectroscopy :

- NMR : H and C NMR confirm THP group incorporation (e.g., δ 1.4–1.8 ppm for THP methylene protons and δ 95–100 ppm for anomeric carbons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M+Na]) .

- Melting Point : Consistency with literature values ensures crystallinity .

Advanced Research Questions

Q. What computational methods are used to predict the regioselectivity of THP deprotection under acidic conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation energies of THP ethers to predict cleavage sites. For instance, protonation at the THP oxygen initiates ring-opening, with activation barriers (~15–20 kcal/mol) guiding solvent selection (e.g., aqueous HCl vs. acetic acid) . Molecular dynamics simulations further assess solvation effects on deprotection kinetics .

Q. How are stereochemical outcomes of THP-protected intermediates analyzed when chiral centers are present?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration of crystalline intermediates (e.g., CCDC deposition codes for THP derivatives) .

- Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry in solution .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane/isopropanol) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Identifies dynamic effects (e.g., hindered rotation of THP groups) that cause unexpected splitting .

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities to validate conformers .

- DFT-NMR Chemical Shift Prediction : Tools like Gaussian or ADF compute H/C shifts for comparison with experimental data .

Notes for Experimental Design

- Scale-Up Challenges : THP-protected intermediates may require low-temperature (−10°C) handling to prevent premature deprotection during large-scale synthesis .

- Alternative Protecting Groups : Compare THP with tert-butyldimethylsilyl (TBS) or benzyl groups for acid sensitivity and orthogonal deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。